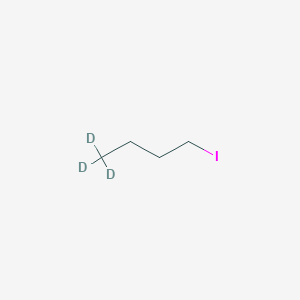
1-Iodobutane-4,4,4-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodobutane-4,4,4-D3 is a deuterated derivative of 1-iodobutane, where three hydrogen atoms are replaced by deuterium atoms. This compound is represented by the molecular formula C4H6D3I and has a molecular weight of 187.037 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects.
准备方法
Synthetic Routes and Reaction Conditions
1-Iodobutane-4,4,4-D3 can be synthesized by reacting n-butanol-D3 with iodine in the presence of phosphorus . The reaction typically involves the following steps:
Preparation of n-butanol-D3: This is achieved by the reduction of butyric acid-D3 using lithium aluminum deuteride (LiAlD4).
Iodination: The n-butanol-D3 is then reacted with iodine (I2) and red phosphorus (P) to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by fractional distillation and stored under an inert atmosphere to prevent degradation.
化学反应分析
Types of Reactions
1-Iodobutane-4,4,4-D3 undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This is the most common reaction, where the iodine atom is replaced by a nucleophile.
Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form butene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide (OH-), cyanide (CN-), and thiolate (RS-). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like ethanol or tert-butanol.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reacting with hydroxide yields butanol-D3, while reacting with cyanide produces butanenitrile-D3.
Elimination: The major product is butene-D3.
科学研究应用
1-Iodobutane-4,4,4-D3 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of reaction mechanisms involving deuterium.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials, including deuterated solvents and polymers.
作用机制
The mechanism of action of 1-iodobutane-4,4,4-D3 primarily involves its role as an electrophile in nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds and the release of iodide ions.
相似化合物的比较
Similar Compounds
1-Iodobutane: The non-deuterated version of 1-iodobutane-4,4,4-D3, with the molecular formula C4H9I.
1-Bromobutane: Similar structure but with a bromine atom instead of iodine.
1-Chlorobutane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable in studies involving isotope effects and in applications where deuterium labeling is required.
属性
分子式 |
C4H9I |
|---|---|
分子量 |
187.04 g/mol |
IUPAC 名称 |
1,1,1-trideuterio-4-iodobutane |
InChI |
InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3/i1D3 |
InChI 键 |
KMGBZBJJOKUPIA-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])CCCI |
规范 SMILES |
CCCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



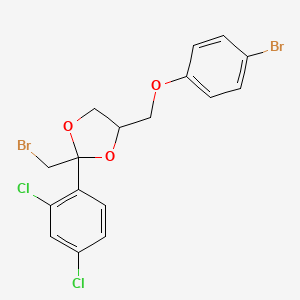
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
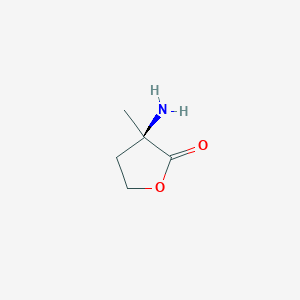
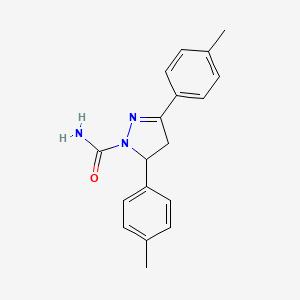

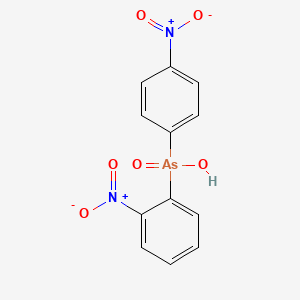

![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
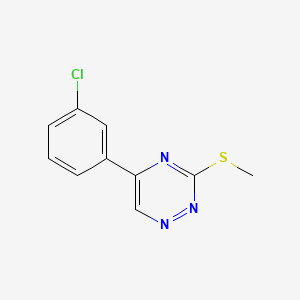
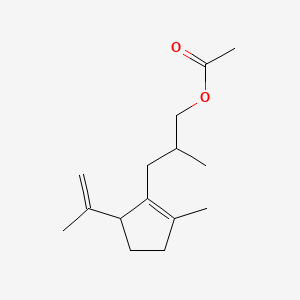
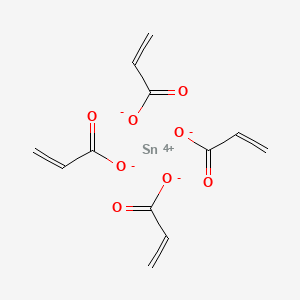
![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
